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(1S,5S)-5-Methyl-2-oxocyclohexyl acetate Documentation Hub

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  • Product: (1S,5S)-5-Methyl-2-oxocyclohexyl acetate
  • CAS: 61592-65-2

Core Science & Biosynthesis

Foundational

Biosynthetic pathways involving 5-methyl-2-oxocyclohexyl acetate derivatives

An In-Depth Technical Guide to the Biosynthesis of Cyclic Monoterpenoid Acetate Esters Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of cyclic mono...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of Cyclic Monoterpenoid Acetate Esters

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of cyclic monoterpenoid acetate esters, focusing on derivatives of the 5-methyl-2-oxocyclohexyl scaffold as a representative model. These compounds are of significant interest to the pharmaceutical, fragrance, and agricultural industries due to their diverse biological activities and sensory properties. This document elucidates the enzymatic cascade from central carbon metabolism to the final esterified product, details robust experimental protocols for pathway investigation, and explores strategies for metabolic engineering. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of natural products.

Introduction: The p-Menthane Monoterpenoids as a Model System

The 5-methyl-2-oxocyclohexyl acetate scaffold is a member of the p-menthane class of monoterpenoids, which are C10 isoprenoid natural products. This class is exemplified by commercially significant compounds such as menthol and menthone from mint species. Their biosynthesis represents one of the most extensively studied monoterpenoid pathways and serves as an excellent model for understanding the generation of related cyclic, oxygenated, and esterified derivatives.

The generation of this molecular complexity is a multi-stage process involving distinct enzyme classes that build upon a common set of precursors.[1] This guide will deconstruct this process into three core stages:

  • Upstream Pathway: The synthesis of the universal C5 isoprenoid building blocks.

  • Midstream Pathway: The formation of the core C10 monoterpene skeleton by terpene synthases (TPS) and its subsequent functionalization by cytochrome P450 monooxygenases (CYPs).[1][2]

  • Downstream Pathway: The final esterification step catalyzed by acyltransferases.

Understanding these pathways not only provides fundamental biological insights but also lays the groundwork for the rational design of metabolic engineering strategies to produce high-value terpenoids in microbial or plant-based systems.[3][4]

Upstream Pathway: Synthesis of Isoprenoid Precursors

All terpenoids originate from two simple five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][5] Plants and many microorganisms utilize two distinct, spatially segregated pathways for their synthesis.

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form the C6 intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6][7] The enzyme HMG-CoA reductase (HMGR) catalyzes the key regulatory step, reducing HMG-CoA to mevalonate, which is subsequently converted to IPP.[6][8] The MVA pathway is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30).[2]

  • The Methylerythritol Phosphate (MEP) Pathway: Operating in the plastids of plant cells, this pathway starts from pyruvate and glyceraldehyde-3-phosphate.[9][10] It is the principal source for monoterpenes (C10), diterpenes (C20), and carotenoids (C40).[1] Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which are critical control points.[9]

An IPP isomerase (IDI) interconverts IPP and DMAPP, making both building blocks available for the subsequent condensation reactions in both compartments.[5]

MEP_MVA_Pathways cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) cluster_legend acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) mva_ipp IPP mevalonate->mva_ipp Multiple Steps dmpp DMAPP mva_ipp->dmpp IDI pyruvate_g3p Pyruvate + G3P doxp DOXP pyruvate_g3p->doxp DXS mep_path ... doxp->mep_path DXR mep_ipp_dmapp IPP + DMAPP mep_path->mep_ipp_dmapp gpp Geranyl-PP (GPP) (C10) mep_ipp_dmapp->gpp GPP Synthase l1 Precursor l2 IPP l3 IPP/DMAPP Pool l4 DMAPP l5 Monoterpene Precursor

Figure 1: Overview of the MVA and MEP pathways for isoprenoid precursor biosynthesis.

Midstream Pathway: Skeleton Formation and Functionalization

The construction of the final product from IPP and DMAPP involves two key enzyme families: terpene synthases and cytochrome P450s.

Geranyl Diphosphate (GPP) Synthesis and Cyclization

In the plastid, a prenyltransferase known as geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[5] This linear molecule is the universal precursor for all monoterpenes.[11]

The remarkable diversity of monoterpene skeletons arises from the action of monoterpene synthases (mono-TPS).[11][12] These enzymes catalyze highly complex intramolecular cyclization reactions.[13] For the p-menthane scaffold, the process is initiated by the ionization of GPP to a geranyl cation. A subsequent isomerization and cyclization cascade, tightly controlled by the enzyme's active site, leads to the formation of a cyclic product like limonene.[11][14]

Cytochrome P450-Mediated Oxidation

The hydrocarbon skeletons produced by TPSs are typically decorated with functional groups (e.g., hydroxyl, keto) by cytochrome P450 monooxygenases (CYPs).[15][16] These enzymes are heme-containing proteins that catalyze the insertion of an oxygen atom from O₂ into the terpene backbone, a reaction requiring electrons from a partnering NADPH-cytochrome P450 reductase.[17]

In the biosynthesis of menthone-like compounds, a multi-step oxidation cascade occurs:

  • The initial cyclic olefin (e.g., limonene) is hydroxylated at an allylic position by a specific CYP.

  • This alcohol is then oxidized to a ketone by a dehydrogenase.

  • A subsequent reduction, catalyzed by another reductase, can form a different alcohol isomer.

  • Finally, this alcohol can be oxidized by a dehydrogenase to yield the 2-oxocyclohexyl (ketone) moiety.

This sequence of regio- and stereo-specific oxidations and reductions is critical for generating the precise chemical structure required for subsequent esterification and biological activity.[18][19]

Midstream_Pathway gpp Geranyl-PP (GPP) limonene Cyclic Monoterpene (e.g., Limonene) gpp->limonene Monoterpene Synthase (TPS) - Cyclization hydroxylated Hydroxylated Intermediate limonene->hydroxylated Cytochrome P450 (CYP) - Hydroxylation ketone 5-methyl-2-oxocyclohexanol (Alcohol Intermediate) hydroxylated->ketone Dehydrogenase/Reductase - Redox Tuning final_ketone 5-methyl-2-oxocyclohexanone (Ketone Moiety) ketone->final_ketone Dehydrogenase - Oxidation Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analytical Chemistry gene_id Identify Candidate Gene (e.g., TPS, CYP) cloning Clone into Expression Vector gene_id->cloning transform Transform E. coli cloning->transform expression Induce Protein Expression transform->expression purification Purify Protein (Affinity Chrom.) expression->purification assay Perform In Vitro Enzyme Assay purification->assay extraction Extract Products assay->extraction gcms Analyze by GC-MS extraction->gcms identification Identify & Quantify Products gcms->identification

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Enantioselective Acetylation of 5-Methyl-2-hydroxycyclohexanone

Introduction: The Significance of Chiral Hydroxy- and Acetoxy-Cyclohexanones Chirally enriched cyclohexanone derivatives, particularly those bearing hydroxyl and acetoxy functionalities, are pivotal building blocks in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Hydroxy- and Acetoxy-Cyclohexanones

Chirally enriched cyclohexanone derivatives, particularly those bearing hydroxyl and acetoxy functionalities, are pivotal building blocks in the synthesis of a diverse array of natural products and pharmaceuticals. The stereochemical configuration of these intermediates can profoundly influence the biological activity and efficacy of the final active pharmaceutical ingredient (API). The catalytic enantioselective acetylation of racemic 5-methyl-2-hydroxycyclohexanone represents a key kinetic resolution strategy to access enantiopure forms of both the corresponding acetate and the unreacted alcohol. This application note provides a comprehensive guide, including a detailed experimental protocol, for researchers in organic synthesis and drug development to achieve this transformation with high selectivity.

The primary challenge in this kinetic resolution lies in the catalyst's ability to differentiate between the two enantiomers of the racemic secondary alcohol, selectively acetylating one over the other. This process, if highly selective, allows for the separation of the faster-reacting enantiomer (as the acetate) from the slower-reacting one (the unreacted alcohol), both in high enantiomeric excess. While enzymatic resolutions are well-established, non-enzymatic methods employing small molecule chiral catalysts offer distinct advantages, including broader substrate scope, operational simplicity, and often milder reaction conditions.[1][2]

This document will focus on a protocol adapted from established methods for the kinetic resolution of secondary alcohols, utilizing a chiral phosphine-based catalyst. The principles and experimental parameters outlined herein are designed to provide a robust starting point for the successful enantioselective acetylation of 5-methyl-2-hydroxycyclohexanone.

Reaction Mechanism and Catalyst Function

The enantioselective acetylation of a secondary alcohol via a chiral nucleophilic catalyst, such as a chiral phosphine or a derivative of 4-(dimethylamino)pyridine (DMAP), generally proceeds through the formation of a highly reactive chiral acylating agent.[1][2] The catalytic cycle can be conceptualized as follows:

  • Activation of the Acylating Agent: The chiral catalyst nucleophilically attacks the acylating agent (e.g., acetic anhydride), forming a chiral acyl-catalyst intermediate. This intermediate is significantly more reactive than the parent anhydride.

  • Enantioselective Acyl Transfer: The chiral acyl-catalyst intermediate then reacts with the racemic alcohol. Due to the chiral environment created by the catalyst, the transition states for the acylation of the two enantiomers of the alcohol are diastereomeric and thus have different energies. This energy difference leads to a significant rate difference in the acylation of the (R)- and (S)-enantiomers.

  • Product Formation and Catalyst Regeneration: After the acyl group is transferred to one enantiomer of the alcohol, the catalyst is regenerated and can re-enter the catalytic cycle.

The efficiency of the kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the acylation of the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining both the product and the unreacted starting material with high enantiomeric excess (ee).

Catalytic Cycle Racemic_Alcohol Racemic 5-methyl-2-hydroxycyclohexanone Acetylated_Product Enantioenriched 5-methyl-2-acetoxycyclohexanone Racemic_Alcohol->Acetylated_Product + Chiral Acyl-Catalyst (fast-reacting enantiomer) Unreacted_Alcohol Enantioenriched 5-methyl-2-hydroxycyclohexanone Racemic_Alcohol->Unreacted_Alcohol (slow-reacting enantiomer) Chiral_Catalyst Chiral Catalyst (e.g., Phosphine) Chiral_Acyl_Catalyst Chiral Acyl-Catalyst Intermediate Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->Chiral_Acyl_Catalyst + Chiral Catalyst Chiral_Acyl_Catalyst->Chiral_Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for enantioselective acetylation.

Experimental Protocol

This protocol is adapted from a well-established procedure for the kinetic resolution of secondary aryl alkyl carbinols using a chiral phosphine catalyst.[1] Modifications may be necessary to optimize for the specific substrate, 5-methyl-2-hydroxycyclohexanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic 5-methyl-2-hydroxycyclohexanone>98%Commercially available
Chiral Phosphine Catalyst (e.g., (-)-[2.2]PHANEPHOS derivative)>98%Commercially availableCatalyst selection is critical for high enantioselectivity.
Acetic Anhydride (Ac₂O)Reagent Grade, >99%Commercially availableFreshly distilled or from a new bottle.
Triethylamine (Et₃N)Anhydrous, >99.5%Commercially availableDistilled from CaH₂ before use.
2-Methyl-2-butanol (t-amyl alcohol)Anhydrous, >99%Commercially availableRecommended solvent for improved reactivity and enantioselectivity.[2]
Diethyl Ether (Et₂O)AnhydrousCommercially availableFor workup.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)HPLC GradeCommercially available
Procedure

G Experimental Workflow start Start setup Reaction Setup: - Add substrate, solvent, and Et₃N to flask. - Add chiral catalyst. start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_ac2o Add Acetic Anhydride (Ac₂O) dropwise via syringe. cool->add_ac2o react Stir at 0 °C Monitor reaction progress by TLC/GC. add_ac2o->react quench Quench Reaction with saturated NaHCO₃ solution. react->quench extract Extraction with Diethyl Ether (3x). quench->extract wash Wash organic layer with brine. extract->wash dry Dry organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification by Flash Column Chromatography. concentrate->purify analyze Analysis: - Characterization (NMR, IR) - Determine ee% by chiral HPLC/GC. purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the chiral phosphine catalyst (e.g., 0.01-0.05 mmol, 1-5 mol%).

    • Add racemic 5-methyl-2-hydroxycyclohexanone (1.0 mmol).

    • Add anhydrous 2-methyl-2-butanol (2.0 mL).

    • Add triethylamine (1.2 mmol, 1.2 equivalents).

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add acetic anhydride (0.6 mmol, 0.6 equivalents) dropwise via syringe over 1 minute. The use of a slight excess of the alcohol relative to the acylating agent is typical for kinetic resolutions to ensure that the reaction can be stopped at approximately 50% conversion.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the acetylated product and the unreacted alcohol.

  • Workup and Purification:

    • Once the desired conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the acetylated product (5-methyl-2-acetoxycyclohexanone) from the unreacted alcohol (5-methyl-2-hydroxycyclohexanone).

Analysis and Characterization
  • Structural Confirmation: Confirm the identity of the purified acetate and alcohol using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of both the product and the unreacted starting material should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). It is essential to have a method to resolve the racemic starting material and product to accurately determine the ee of the resolved materials.

Expected Results and Optimization

The success of this kinetic resolution is highly dependent on the choice of catalyst and reaction conditions.

ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol%A lower catalyst loading is desirable for cost-effectiveness, but a higher loading may be necessary to achieve a reasonable reaction rate.
Temperature -20 °C to room temperatureLower temperatures generally lead to higher enantioselectivity but slower reaction rates. 0 °C is a good starting point.
Solvent 2-Methyl-2-butanol, toluene, THF, diethyl etherSolvent can have a significant impact on both reactivity and selectivity. 2-Methyl-2-butanol has been shown to be effective in similar systems.[1][2]
Acylating Agent Acetic AnhydrideA common and effective acylating agent. Other anhydrides or acyl halides could be explored for optimization.
Conversion ~50%For an ideal kinetic resolution, stopping at 50% conversion provides the optimal balance of yield and ee for both the product and the unreacted starting material.
Selectivity Factor (s) >20 for a synthetically useful resolutionA higher 's' value indicates a more efficient resolution. An s > 50 is considered very good.

Troubleshooting

  • Low Conversion:

    • Increase catalyst loading.

    • Increase reaction temperature.

    • Ensure all reagents and solvents are anhydrous.

  • Low Enantioselectivity:

    • Screen different chiral catalysts. The structure of the catalyst is paramount for achieving high enantioselectivity.

    • Decrease the reaction temperature.

    • Screen different solvents.

  • Difficulty in Separating Product and Starting Material:

    • Optimize the mobile phase for flash column chromatography.

    • Consider derivatization of the alcohol to facilitate separation if co-elution is a persistent issue.

Conclusion

The catalytic enantioselective acetylation of 5-methyl-2-hydroxycyclohexanone is a valuable method for accessing enantiopure building blocks. The protocol provided, based on the use of a chiral phosphine catalyst, offers a robust starting point for achieving this kinetic resolution. Careful optimization of the catalyst, temperature, and solvent will be key to maximizing both the yield and the enantiomeric excess of the desired chiral products. This approach provides a powerful, non-enzymatic alternative for the synthesis of high-value chiral intermediates in a research and drug development setting.

References

  • Oriyama, T. Acylation of Alcohols and Amines. Science of Synthesis, 2006, 3, 1039-1070. Available from: [Link]

  • Fu, G. C. Enantioselective Nucleophilic Catalysis with “Planar-Chiral” Heterocycles. Accounts of Chemical Research, 2000, 33(6), 412-420. Available from: [Link]

  • Birman, V. B., Uffman, E. W., Jiang, H., Li, X., & Kilbane, C. J. 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution of Alcohols. Organic Letters, 2005, 7(7), 1347-1349. Available from: [Link]

  • Rao, C. B., Yuan, J., Zhang, Q., Zhang, R., Zhang, N., Fang, J., & Dong, D. Iodosobenzene-Mediated α-Acyloxylation of 1,3-Dicarbonyl Compounds with Carboxylic Acids and Insight into the Reaction Mechanism. The Journal of Organic Chemistry, 2018, 83(5), 2904-2911. Available from: [Link]

  • Wikipedia. Kinetic resolution. Available from: [Link]

  • Fu, G. C., & colleagues. Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral Phosphines. The Journal of Organic Chemistry, 2001, 66(22), 7118-7124. Available from: [Link]

Sources

Application

Application Note: (1S,5S)-5-Methyl-2-oxocyclohexyl Acetate as a Chiral Synthon in Pharmaceutical Development

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The development of stereochemically complex pharmaceutical agents ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The development of stereochemically complex pharmaceutical agents often relies on the strategic utilization of chiral pool building blocks. (1S,5S)-5-Methyl-2-oxocyclohexyl acetate (and its stereoisomers, such as the commercially available (1S,5R) variant, CAS 61592-64-1[1]) serves as a highly versatile α-acetoxy ketone intermediate. Its rigid cyclic framework and strategically placed functional groups make it an ideal candidate for chelation-controlled functionalization, enabling the synthesis of complex natural products, fused pyrano-ketal-lactones[2], and chiral acyclic scaffolds.

This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for the highly diastereoselective alkylation of this intermediate.

Mechanistic Rationale & Structural Advantages

In asymmetric synthesis, predicting and controlling the trajectory of incoming nucleophiles is paramount. The utility of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate is rooted in its conformational predictability:

  • Conformational Locking: The 5-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This anchors the cyclohexane ring in a single, stable chair conformation, preventing ring-flipping that would otherwise lead to stereochemical leakage.

  • Chelation-Controlled Directing Effects: The adjacent acetate group at the C2 position acts as a powerful directing group. When treated with a bidentate Lewis acid (such as TiCl4​ or CeCl3​ ), the metal coordinates simultaneously to the ketone carbonyl and the acetate carbonyl. This forms a rigid, five-membered chelate ring.

  • Facial Bias: The formation of this chelate blocks one face of the ketone entirely. Consequently, incoming nucleophiles (e.g., Grignard reagents) are forced to attack from the less hindered, unshielded face, resulting in exceptional diastereomeric ratios (dr > 99:1).

The synthesis of such α-acyloxy carbonyl precursors is well-documented, often relying on the oxidation of enol silyl ethers or direct stereoselective acylation strategies[3]. Once synthesized, these intermediates can be deployed in cascade annulations or ring-cleavage pathways[2].

Application Workflow: Stereoselective Nucleophilic Addition

The following workflow illustrates the strategic transformation of the cyclic chiral pool intermediate into a highly functionalized, stereodefined acyclic scaffold—a common motif in terpenoid and lipid-based drug candidates.

Pathway A (1S,5S)-5-Methyl-2-oxocyclohexyl acetate Chiral Pool Synthon B Chelation Control TiCl4 / -78°C A->B Lewis Acid Coordination C C B->C Nucleophilic Attack D Oxidative Cleavage Baeyer-Villiger C->D Ring Expansion E Chiral Acyclic Scaffold Drug Intermediate D->E Hydrolysis

Fig 1: Chelation-controlled stereoselective pathway for generating chiral acyclic scaffolds.

Experimental Protocol: Diastereoselective Alkylation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) and visual cues to verify reaction progression, eliminating guesswork and preventing the carryover of unreacted starting materials.

Materials
  • (1S,5S)-5-Methyl-2-oxocyclohexyl acetate (1.0 equiv, 10 mmol)

  • Titanium(IV) chloride ( TiCl4​ , 1.0 M in DCM) (1.1 equiv, 11 mmol)

  • Methylmagnesium bromide ( MeMgBr , 3.0 M in Et2O) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • System Preparation & Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Grignard reagents and TiCl4​ are highly moisture-sensitive; trace water will prematurely quench the reagents and destroy the chelation complex.

  • Substrate Solvation: Dissolve the acetate intermediate (10 mmol) in 40 mL of anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Coordination (Visual Validation): Add TiCl4​ (11 mL, 1.0 M) dropwise via syringe pump (0.5 mL/min).

    • Self-Validation Check: The solution will transition from colorless to a distinct deep yellow/orange, confirming the successful formation of the rigid bidentate titanium chelate. Stir for 30 minutes at -78 °C.

  • Nucleophilic Addition: Add MeMgBr (5.0 mL, 3.0 M) dropwise over 15 minutes. Maintain the temperature strictly at -78 °C. Causality: Exothermic spikes can break the chelation complex, leading to a loss of facial selectivity and the formation of undesired diastereomers.

  • In-Process Control (IPC): After 2 hours, withdraw a 0.1 mL aliquot, quench in sat. NH4​Cl , and extract with EtOAc. Perform rapid TLC (20% EtOAc/Hexane).

    • Feedback Loop: If the UV-active starting material ( Rf​ ~0.4) persists, continue stirring for 30 minutes. Do not proceed until complete conversion is visually confirmed.

  • Quenching & Isolation: Once complete, quench the reaction at -78 °C by slowly adding 10 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. The titanium salts will precipitate as a white/grey solid. Filter through a Celite pad, extract the aqueous layer with DCM (3 × 20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol Step1 1. Substrate Validation (GC-MS, Chiral HPLC) Step2 2. Cryogenic Setup (DCM, -78 °C, Argon) Step1->Step2 Step3 3. Chelation & Alkylation (TiCl4 then RMgX) Step2->Step3 Step4 4. In-Process Control (Rapid TLC / NMR) Step3->Step4 Step4->Step3 If incomplete (Feedback Loop) Step5 5. Quench & Isolation (pH 7 Buffer, Extraction) Step4->Step5

Fig 2: Self-validating cryogenic workflow for diastereoselective alkylation.

Process Optimization & Quantitative Data

The choice of solvent and Lewis acid is critical for maximizing the diastereomeric ratio (dr). The data below summarizes the optimization parameters for the addition of methylmagnesium bromide.

EntrySolventLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (Syn:Anti)
1THFNone-786560:40
2 Et2​O None-787065:35
3THF TiCl4​ -788892:8
4 DCM TiCl4​ -78 94 >99:1
5DCM TiCl4​ 07585:15

Data Analysis & Causality: Dichloromethane (DCM, Entry 4) provides the optimal environment. Unlike Tetrahydrofuran (THF, Entry 3), DCM is non-coordinating. THF competitively binds to the titanium center, displacing the substrate and weakening the chelation control, which directly degrades the diastereomeric ratio. Furthermore, maintaining cryogenic temperatures (-78 °C, Entry 4 vs. Entry 5) is essential to freeze the conformational dynamics of the cyclohexane ring, ensuring the nucleophile attacks exclusively from the targeted face.

Downstream Pharmaceutical Applications

Once the highly substituted, stereodefined tertiary alcohol is isolated, the cyclic core can be strategically dismantled. For instance, subjecting the product to a Baeyer-Villiger oxidation yields a chiral lactone. Subsequent hydrolysis opens the ring, providing a highly functionalized, acyclic carbon chain featuring multiple contiguous stereocenters. This acyclic motif is a foundational structural element in the synthesis of complex macrolide antibiotics, statins, and synthetic prostaglandins. Furthermore, related α,β-unsaturated γ-ketoester derivatives of these cyclohexyl acetates have been successfully utilized in domino Michael addition/ketalization/lactonization steps to furnish fused tetracyclic pyrano-ketal-lactones[2].

References

1.[2] Title: Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides Source: ACS Omega (2024) URL: [Link]

3.[3] Title: Reaction of Enol Silyl Ethers with Silver Carboxylate-Iodine. Synthesis of α-Acyloxy Carbonyl Compounds (Supporting Information) Source: Semantic Scholar / Journal of Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Frequently Asked Questions (FAQs): Selecting Your Purification Strategy

An enantiomerically pure active pharmaceutical ingredient (API) is the foundation of a safe and effective therapeutic. For drug development professionals working with chiral molecules like (1S,5S)-5-Methyl-2-oxocyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

An enantiomerically pure active pharmaceutical ingredient (API) is the foundation of a safe and effective therapeutic. For drug development professionals working with chiral molecules like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, achieving high enantiomeric and chemical purity is not just a goal—it is a regulatory and clinical necessity. The biological activity and safety profile of a chiral drug can be critically dependent on its stereochemistry, as different enantiomers may exhibit vastly different pharmacological and toxicological properties.[1][2]

This Technical Support Center provides a comprehensive guide to the purification of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate. Designed for researchers and scientists, this resource moves beyond simple protocols to explain the underlying principles and rationale behind each purification strategy. Here, you will find detailed methodologies, data-driven insights, and robust troubleshooting guides to address the specific challenges you may encounter in the lab.

The first step in any successful purification is selecting the appropriate methodology. This choice depends on several factors: the nature of the impurities, the scale of the purification, and the required final purity.

Q1: What are the primary methods for purifying (1S,5S)-5-Methyl-2-oxocyclohexyl acetate?

A1: The three most common and effective purification techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers and other closely related stereoisomers. It offers high resolution and is suitable for both analytical and preparative scales.

  • Crystallization: If the target compound is a solid or can be induced to crystallize, this method is excellent for removing impurities on a large scale. It is a cost-effective technique for achieving high chemical purity.

  • Vacuum Distillation: This method is effective for separating the target compound from impurities with significantly different boiling points, such as residual solvents or non-volatile by-products.

Q2: How do I choose the best purification method for my specific situation?

A2: The optimal method depends on the specific impurities you need to remove. Use the following decision tree to guide your choice.

G Figure 1. Purification Method Selection Workflow start Start: Crude (1S,5S)-5-Methyl-2- oxocyclohexyl acetate impurity_check What is the primary impurity? start->impurity_check enantiomer Enantiomer or Diastereomer impurity_check->enantiomer Stereoisomer boiling_point Different Boiling Points (e.g., solvents, non-volatiles) impurity_check->boiling_point Volatility Difference other_organic Other Organic Impurities (similar polarity) impurity_check->other_organic Polarity Difference chiral_hplc Chiral HPLC / SFC enantiomer->chiral_hplc distillation Vacuum Distillation boiling_point->distillation flash_chrom Flash Chromatography other_organic->flash_chrom final_product final_product chiral_hplc->final_product distillation->final_product polishing_check polishing_check flash_chrom->polishing_check Need higher purity? crystallization Crystallization crystallization->final_product polishing_check->crystallization Yes polishing_check->final_product No

Caption: Purification Method Selection Workflow

Troubleshooting Guide 1: Chiral HPLC Purification

Chiral HPLC is the most powerful technique for ensuring enantiomeric purity. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including keto esters.[4]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP. Columns like Chiralpak® IA, IB, or IC (immobilized) or Chiralcel® OD-H (coated) are excellent starting points. Immobilized columns offer greater solvent compatibility, allowing for more extensive method development and cleaning options.[5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) mobile phase. A typical starting gradient might be 90:10 Hexane:Alcohol.

    • Reverse Phase: Use a Methanol/Water or Acetonitrile/Water mobile phase.

  • Additive Screening: If resolution is poor, add a small amount (0.1%) of an acidic (e.g., Trifluoroacetic Acid - TFA) or basic (e.g., Diethylamine - DEA) modifier to the mobile phase. These can suppress unwanted ionic interactions and improve peak shape.

  • Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to maximize resolution. Lower temperatures often improve chiral separation.[3]

G Figure 2. Chiral HPLC Method Development start Select Chiral Column (e.g., Chiralpak IA) screen_mp Screen Mobile Phase (e.g., Hexane/IPA) start->screen_mp check_res Adequate Resolution? screen_mp->check_res optimize Optimize Parameters (Flow Rate, Temp, % Modifier) check_res->optimize No final_method Final Method check_res->final_method Yes optimize->check_res add_modifier Add Modifier (0.1% TFA or DEA) optimize->add_modifier change_column Select Different Column optimize->change_column add_modifier->screen_mp change_column->screen_mp

Caption: Chiral HPLC Method Development

Data Presentation: Starting Conditions for Chiral HPLC
ParameterNormal PhaseReversed Phase
Column Chiralpak® IA, Chiralcel® OD-HChiralpak® AGP, Chiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Water (50:50 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25 °C (ambient)25 °C (ambient)
Detection UV at 210 nm or 280 nmUV at 210 nm or 280 nm
Troubleshooting Chiral HPLC: Question & Answer

Q: My enantiomers are co-eluting (zero resolution). What is the first thing I should try? A: The primary cause is a lack of differential interaction between your enantiomers and the CSP.

  • Change Mobile Phase Polarity: Drastically alter the alcohol (IPA, EtOH) percentage in your normal phase system. A small change may not be enough.

  • Switch Alcohols: If using IPA, switch to EtOH, or vice-versa. The different hydrogen bonding characteristics can significantly impact selectivity.

  • Select a Different CSP: If mobile phase changes fail, the chosen stationary phase may be unsuitable. Switch to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based column).[3]

Q: I'm seeing significant peak tailing. What's causing this? A: Peak tailing is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase.

  • Use an Additive: If your molecule has acidic or basic sites, it can interact with residual silanols on the silica support. Adding a small amount (0.1%) of a competing acid (TFA) or base (DEA) to the mobile phase can mask these sites and improve peak shape.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]

  • Reduce Mass Load: You may be overloading the column. Reduce the injection volume or the concentration of your sample.

Q: My column backpressure has suddenly spiked. What should I do? A: A sudden pressure increase usually indicates a blockage.

  • Check for Precipitation: Your sample may have precipitated on the column inlet frit, especially if it was dissolved in a strong solvent and injected into a weaker mobile phase.[5]

  • Action: First, try reversing the column flow (for immobilized columns only) at a low flow rate to dislodge the blockage.[5] If this fails, the inlet frit may need to be carefully replaced according to the manufacturer's instructions. Always use a guard column to protect the analytical column from particulates and strongly adsorbed impurities.[5]

Q: My retention times are unstable and drifting between injections. Why? A: Retention time drift points to an unstable chromatographic system.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially if additives are used.

  • Temperature Control: Use a column oven to maintain a constant temperature, as retention is sensitive to thermal fluctuations.[3]

  • Additive Memory Effect: Certain additives, particularly bases, can be retained on the column and affect subsequent runs, even after switching mobile phases.[6] If you suspect this, dedicate a column to methods using specific additives or perform a rigorous column flush as recommended by the manufacturer.[5][6]

Troubleshooting Guide 2: Purification by Crystallization

Crystallization is a powerful and scalable technique for achieving high levels of chemical purity. It relies on the principle that the target compound has lower solubility than the impurities in a chosen solvent system at a given temperature.

Experimental Protocol: Developing a Crystallization Procedure
  • Solvent Screening: In small vials, dissolve a few milligrams of the crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) with gentle heating. Look for a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or upon cooling.

  • Induce Crystallization:

    • Slow Evaporation: Leave the saturated solution loosely capped to allow the solvent to evaporate slowly.

    • Cooling: Slowly cool the hot, saturated solution. A programmed cooling ramp is ideal for forming large, pure crystals. Rapid cooling often leads to precipitation of smaller, less pure crystals.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a saturated solution of your compound in a good solvent.

  • Seeding: If crystals are slow to form, add a single, tiny crystal of pure material (a seed crystal) to the supersaturated solution to initiate nucleation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Crystallization: Question & Answer

Q: My compound is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's solubility is exceeded so rapidly that it comes out of solution as a liquid phase rather than an ordered crystalline solid.

  • Reduce Concentration: Your solution is likely too concentrated. Dilute it with more solvent and allow it to cool more slowly.

  • Change Solvent System: Try a more viscous solvent or a solvent mixture. This can slow down molecular movement and favor crystal lattice formation over amorphous oiling.

  • Use an Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent, then slowly add an anti-solvent dropwise while stirring vigorously at the interface.

Q: The purity of my crystals isn't improving after recrystallization. Why not? A: This suggests that the impurity is being incorporated into the crystal lattice.

  • Co-crystallization: The impurity may have a very similar structure to your target compound, allowing it to fit into the crystal lattice. You must select a different crystallization solvent that can better discriminate between the two molecules.

  • Solid Solution: The impurity and product may be fully miscible in the solid state. In this case, crystallization will not be an effective purification method on its own. You may need to use chromatography first to remove the problematic impurity.

Q: I can't find a single solvent that works well. What are my options? A: A binary solvent system is often the solution.

  • Method: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly. This technique provides fine control over the supersaturation level.

Troubleshooting Guide 3: Purification by Vacuum Distillation

Distillation separates components based on differences in their boiling points. For a relatively non-volatile compound like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Degassing: Heat the crude material gently under vacuum to remove any dissolved gases or low-boiling solvents.

  • Distillation: Gradually increase the temperature of the heating mantle. Collect fractions as the distillate comes over at a steady temperature. Discard the initial forerun and the final high-boiling residue.

  • Monitoring: Monitor the vacuum pressure throughout the process. A stable vacuum is crucial for a clean separation.

Troubleshooting Distillation: Question & Answer

Q: My product appears to be decomposing in the distillation flask. How can I prevent this? A: Thermal decomposition is a common issue with complex organic molecules.

  • Lower the Pressure: The most effective way to reduce the boiling point is to improve the vacuum. Check your system for leaks and ensure your vacuum pump is operating efficiently.

  • Minimize Residence Time: Use a setup like a Kugelrohr apparatus which minimizes the time the compound spends at high temperatures.

  • Remove Catalysts: Ensure that any acidic or basic residues from the reaction are neutralized and removed before distillation, as they can catalyze decomposition at high temperatures. A pre-distillation aqueous wash is often a good practice.[7]

Q: The separation between my product and an impurity is poor. A: This indicates that the boiling points of the two components are too close for a simple distillation.

  • Use a Fractionating Column: Insert a Vigreux or packed column between the distillation flask and the condenser. This provides a series of theoretical plates for condensation and vaporization, significantly improving separation efficiency.

  • Control the Reflux: For very difficult separations, a distillation head with reflux control can be used to precisely manage the reflux ratio, enhancing the separation of components with close boiling points.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Crawford Scientific. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Available at: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Available at: [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Patel, H. R., et al. (2016). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available at: [Link]

  • Academia.edu. (n.d.). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective reduction of carbonyl compounds with Actinomycete: purification and characterization of three alpha-keto ester reductases from Streptomyces avermitilis. Request PDF. Available at: [Link]

  • ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Available at: [Link]

  • Medicines for All Institute. (2020, March 20). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-METHYLCYCLOHEXANOL. Organic Syntheses Procedure. Available at: [Link]

  • Lupine Publishers. (2021, January 12). Recent Development: Enantio Selective Eextraction in Chiral Separation. Available at: [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Royal Society of Chemistry. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available at: [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Available at: [Link]

  • Swissci. (2017). Berkeley Screen: a set of 96 solutions for general macromolecular crystallization. Journal of Applied Crystallography. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Cyclohexanone Derivatives: A Comparative Analysis of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate and Alternatives

Introduction: The Indispensable Role of Chirality in Modern Chemistry In the landscape of drug discovery and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Chirality in Modern Chemistry

In the landscape of drug discovery and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy.[1] Chiral cyclohexanone scaffolds are foundational building blocks, serving as versatile precursors for a multitude of biologically active molecules, including steroids, prostaglandins, and carbocyclic nucleoside analogues.[2][3] Their rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is paramount for molecular recognition and interaction with biological targets.[3]

This guide provides an in-depth comparison of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, a representative 1,3-cis disubstituted chiral building block, with other classes of chiral cyclohexanone derivatives. We will delve into the primary asymmetric strategies for their synthesis—including transition-metal catalysis, biocatalysis, and organocatalysis—and present objective, data-driven comparisons to inform your selection of the optimal building block and synthetic methodology for your research endeavors.

Featured Building Block: (1S,5S)-5-Methyl-2-oxocyclohexyl acetate

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate represents a class of chiral synthons where stereocenters are positioned at the C1 and C5 positions. The cis-relationship between the methyl and acetate groups provides a defined conformational bias, making it a valuable intermediate. While specific literature on the direct asymmetric synthesis of this exact molecule is sparse, its structure informs a discussion of the synthetic challenges and strategies for accessing 1,3-disubstituted chiral cyclohexanones.

Key Structural Features:

  • Molecular Formula: C₉H₁₄O₃[4]

  • Molecular Weight: 170.21 g/mol [4]

  • Functionality: Possesses a ketone for further elaboration (e.g., olefination, reduction, reductive amination) and a chiral acetate-bearing center, which can be hydrolyzed to a secondary alcohol.

The synthesis of such molecules typically relies on stereocontrolled reduction of a corresponding cyclohexenone precursor or the asymmetric functionalization of a prochiral starting material.

Comparative Analysis of Synthetic Strategies and Alternative Derivatives

The choice of a chiral building block is inextricably linked to the method of its synthesis. Each approach offers a unique profile of substrate scope, scalability, and stereocontrol. Here, we compare three leading methodologies and the classes of chiral cyclohexanones they produce.

Transition-Metal Catalysis: Rh-Catalyzed Asymmetric Hydrogenation

This methodology is a powerhouse for the synthesis of α-chiral and 2,6-disubstituted cyclohexanones, offering high efficiency and enantioselectivity.[5] Rhodium complexes with chiral phosphine ligands, such as f-spiroPhos, are particularly effective in the chemo- and enantioselective hydrogenation of exocyclic double bonds in arylidene cyclohexanones.[5]

Causality of Method Selection: The choice of a Rhodium-based catalyst is driven by its high turnover numbers and its ability to activate hydrogen for selective addition to the less-hindered face of the substrate, as directed by the chiral ligand. This method is ideal for creating chiral centers adjacent to the carbonyl group and is highly scalable, a critical consideration for pharmaceutical development.[6]

Alternative Derivative Example: Chiral 3-benzylcyclohexanones and 2,6-dibenzylcyclohexanones.[5]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a 2-benzylidene-cyclohexanone [5]

This protocol describes a general procedure for the highly enantioselective hydrogenation of an arylidene cyclohexanone to yield a chiral α-substituted ketone.

  • Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R)-f-spiroPhos, 0.011 mmol, 1.1 mol%). Anhydrous, degassed solvent (e.g., dichloromethane, 2 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a separate flask, the 2-benzylidene-cyclohexanone substrate (1.0 mmol) is dissolved in the same solvent (3 mL).

  • Hydrogenation: The substrate solution is transferred to an autoclave. The prepared catalyst solution is then added via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂).

  • Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours), with progress monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2-benzylcyclohexanone.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Biocatalysis: Ene-Reductase Mediated Desymmetrization

Biocatalysis offers an environmentally benign and exceptionally selective route to chiral molecules. Ene-reductases, such as OPR3 and YqjM, are particularly adept at the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones.[7][8] This transformation is powerful for creating valuable quaternary stereocenters with outstanding enantioselectivity.[7]

Causality of Method Selection: Enzymes operate in aqueous media under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity that is often unattainable with small-molecule catalysts. The enzyme's active site creates a chiral pocket that binds the substrate in a specific orientation, forcing the reduction to occur on only one of the two enantiotopic double bonds, leading to near-perfect enantiomeric excess (>99% ee).[7][8] This method is ideal for producing complex structures that might be challenging for traditional catalysts.

Alternative Derivative Example: Chiral 4,4-disubstituted 2-cyclohexenones.[7][8]

Experimental Protocol: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone [7][8]

This protocol outlines the use of an ene-reductase for the asymmetric synthesis of a chiral cyclohexenone bearing a quaternary center.

  • Reaction Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor Regeneration System: To the buffer, add glucose (100 mM) and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor (NADPH) regeneration. Add NADP⁺ (1 mM).

  • Enzyme and Substrate Addition: Add the purified ene-reductase (e.g., YqjM, ~1 mg/mL). Dissolve the 4,4-disubstituted 2,5-cyclohexadienone substrate (e.g., 10 mM) in a minimal amount of a co-solvent like DMSO and add it to the reaction mixture.

  • Reaction Execution: The reaction is gently agitated (e.g., 150 rpm) at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by taking aliquots, extracting with ethyl acetate, and analyzing via GC-MS or HPLC.

  • Work-up and Purification: Once the substrate is consumed, the reaction mixture is saturated with NaCl and extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess (ee) of the resulting chiral 4,4-disubstituted 2-cyclohexenone is determined by chiral HPLC analysis.[8]

Organocatalysis: Asymmetric Michael Addition

Organocatalysis avoids the use of potentially toxic and expensive metals, relying instead on small, chiral organic molecules to induce asymmetry. For the synthesis of chiral cyclohexenones, proline-derived catalysts are frequently used to facilitate asymmetric Michael additions of ketones to α,β-unsaturated aldehydes, a key step in the well-known Robinson annulation sequence.[2]

Causality of Method Selection: Chiral secondary amines like proline catalyze reactions through the formation of transient enamine or iminium ion intermediates. This mode of activation provides excellent stereocontrol, allowing for the construction of complex cyclohexenone scaffolds from simple, achiral precursors.[2] The method is operationally simple, often uses readily available catalysts, and is a cornerstone of modern asymmetric synthesis.

Alternative Derivative Example: Chiral 5-arylcyclohex-2-enones.[2]

Performance Data Summary

The following table summarizes representative performance data for the different synthetic strategies, allowing for a direct comparison of their effectiveness.

Synthetic StrategyTarget Derivative ClassCatalyst/ReagentTypical Yield (%)Typical Enantioselectivity (% ee)Key AdvantagesReference(s)
Metal Catalysis 2,6-Disubstituted CyclohexanonesRh/f-spiroPhos93 - 99%up to 98%High TON, excellent yields, scalability.[5]
Biocatalysis 4,4-Disubstituted CyclohexenonesEne-Reductase (YqjM)41 - 72%>99%Exceptional selectivity, green conditions, creates quaternary centers.[7][8]
Organocatalysis 5-Arylcyclohex-2-enones(S)-Proline~70 - 95%up to 99%Metal-free, readily available catalysts, operational simplicity.[2]

Visualizing Synthetic Strategies and Workflows

Diagrams are essential for conceptualizing the relationships between different synthetic approaches and the steps involved in a typical experimental workflow.

Asymmetric_Synthesis_Strategies cluster_approaches Approaches to Chiral Cyclohexanones Prochiral Prochiral Cyclohexanone Precursor Metal Transition-Metal Catalysis (e.g., Asymmetric Hydrogenation) Prochiral->Metal High TON Scalable Bio Biocatalysis (e.g., Desymmetrization) Prochiral->Bio >99% ee Green Chem. Organo Organocatalysis (e.g., Michael Addition) Prochiral->Organo Metal-Free Simple Product Enantiopure Cyclohexanone Derivative Metal->Product Bio->Product Organo->Product

Caption: Key strategies for the asymmetric synthesis of chiral cyclohexanones.

Experimental_Workflow Start 1. Reaction Setup (Catalyst + Substrate) Reaction 2. Asymmetric Transformation (Controlled Temp. & Time) Start->Reaction Monitor 3. Reaction Monitoring (TLC / GC / HPLC) Reaction->Monitor Workup 4. Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Stereochemical Analysis (Chiral HPLC) Purify->Analyze Final Final Enantiopure Product Analyze->Final

Caption: A standard laboratory workflow for asymmetric synthesis and analysis.

Conclusion and Future Outlook

The synthesis of chiral cyclohexanone derivatives is a mature yet continually evolving field. While building blocks like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate serve as valuable, stereochemically defined intermediates, the optimal choice of synthon is dictated by the target molecule and the available synthetic capabilities.

  • Transition-metal catalysis remains the benchmark for scalability and efficiency, particularly for producing α-chiral ketones.[5]

  • Biocatalysis provides unparalleled enantioselectivity (>99% ee) for specific transformations, such as desymmetrization to form challenging quaternary centers, and aligns with the principles of green chemistry.[7]

  • Organocatalysis offers a robust, metal-free alternative that is operationally simple and highly effective for constructing complex scaffolds via cascade reactions.[2]

For the medicinal chemist and drug development professional, the decision rests on a balance of factors: the required stereochemical complexity, scalability, cost, and the environmental impact of the synthesis. As new catalysts—be they metallic, enzymatic, or organic—are developed, the synthetic chemist's toolbox will continue to expand, enabling even more efficient and selective access to the chiral cyclohexanone building blocks that are foundational to the medicines of tomorrow.

References

  • Organic Letters. (2019). Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels–Alder Reactions. ACS Publications. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. RSC Publishing. Available at: [Link]

  • PMC. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available at: [Link]

  • MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Available at: [Link]

  • ACS Publications. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Available at: [Link]

  • University Course Material. (n.d.). Asymmetric reactions_synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Chiral cyclohexenone building blocks 1a–c, nucleoside analogues 2a–e.... Available at: [Link]

  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • University Course Material. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • PMC. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available at: [Link]

  • PubChem. (n.d.). [(1S,2S)-2-methyl-5-oxocyclohexyl] acetate. NIH. Available at: [Link]

  • ResearchGate. (n.d.). From p-benzoquinone to useful chiral cyclohexane building blocks. Available at: [Link]

Sources

Comparative

Orthogonal Validation of Optical Rotation for (1S,5S)-5-Methyl-2-oxocyclohexyl acetate: A Comparative Analytical Guide

As chiral building blocks become increasingly complex, relying on a single analytical modality to certify stereochemical purity is a critical vulnerability in drug development and fine chemical synthesis. For highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks become increasingly complex, relying on a single analytical modality to certify stereochemical purity is a critical vulnerability in drug development and fine chemical synthesis. For highly functionalized cyclic systems like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate —a structural motif frequently encountered in the synthesis of terpenoids and fused pyrano-ketal-lactones [1]—the traditional reliance on polarimetry ( [α]D​ ) is insufficient.

This guide provides a comprehensive, objective comparison of analytical techniques used to validate the optical rotation and enantiomeric excess ( ee ) of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate. By combining high-precision polarimetry with orthogonal chromatographic and spectroscopic methods, researchers can establish a self-validating analytical system that guarantees scientific integrity.

The Mechanistic Problem: Why Polarimetry Requires Orthogonal Validation

The specific rotation [α]D​ is a macroscopic measurement representing the sum of all chiral entities in the beam path. For (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, three distinct mechanistic factors complicate polarimetric readings:

  • Conformational Lability : The cyclohexanone ring exists in an equilibrium of chair conformations. The position of this equilibrium is highly sensitive to solvent polarity and temperature, meaning [α]D​ can fluctuate wildly if conditions are not rigorously controlled.

  • Chemical Instability (Epimerization) : The protons alpha to the C2-ketone are acidic. Trace impurities in the solvent (e.g., HCl in degrading chloroform) can catalyze enolization, leading to epimerization at the stereocenters and a drifting optical rotation value over time.

  • Non-Linear Impurity Interference : A sample with 95% ee containing a highly rotatory chiral impurity may yield a measured [α]D​ that perfectly matches the literature value of the 100% pure compound, generating false confidence.

To mitigate these risks, optical rotation must be cross-examined against Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents .

Comparative Analysis of Validation Modalities

The following table objectively compares the performance, utility, and limitations of the three primary techniques used to validate the chiral purity of cyclohexyl acetate derivatives.

Table 1: Performance Comparison of Chiral Analytical Methods
Analytical TechniquePrimary OutputLimit of Detection (LOD)Mechanistic AdvantageCritical Limitation
High-Precision Polarimetry Specific Rotation ( [α]D​ )~1-2% chiral impurityNon-destructive; provides the standard literature metric for bulk certification.Highly susceptible to matrix effects, temperature, and trace highly-rotatory impurities.
Chiral HPLC Enantiomeric Excess ( ee %)< 0.1% minor enantiomerPhysically separates enantiomers based on transient diastereomeric interactions.Requires method development; standard UV detection may lack sensitivity without chromophores.
1 H-NMR + Eu(hfc) 3​ Diastereomeric Ratio ( dr )~2-5% minor enantiomerProvides direct structural confirmation alongside stereochemical data.Peak broadening from the paramagnetic shift reagent can obscure fine coupling constants.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must be designed as a self-validating system —meaning the method proves its own accuracy before the actual sample is measured.

Protocol A: High-Precision Polarimetry (The Baseline Metric)

Causality: Temperature control is paramount. A 1∘C deviation alters the solvent's density and shifts the conformational equilibrium of the flexible cyclohexyl ring, invalidating the measurement [2].

  • System Suitability (Self-Validation) : Fill the 100 mm quartz cell with the pure solvent (spectrophotometric grade, ethanol-free CHCl3​ ). Measure the blank rotation. The reading must be 0.000∘±0.002∘ . Leave the cell in the instrument for 10 minutes to verify thermal stability (no drift).

  • Sample Preparation : Accurately weigh 100.0 mg of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate. Dissolve in exactly 10.0 mL of ethanol-free CHCl3​ to achieve c=1.0 g/100 mL. Note: Ethanol-free chloroform is required because trace ethanol can hydrogen-bond with the C2-ketone, altering the specific rotation.

  • Measurement : Equilibrate the sample cell in the polarimeter at exactly 20.0±0.1∘C . Measure the optical rotation ( α ) at the Sodium D-line (589.3 nm).

  • Calculation : [α]D20​=c×l100×α​ (where l is path length in dm).

Protocol B: Chiral HPLC (The Orthogonal Gold Standard)

Causality: The Chiralpak AD-H column utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The acetate carbonyl and the ring ketone of the analyte act as distinct hydrogen-bond acceptors. The (1S,5S) isomer fits optimally into the chiral groove, establishing a stable transient diastereomeric complex, whereas the (1R,5R) enantiomer experiences steric repulsion from the C5-methyl group, eluting earlier [3].

  • System Suitability (Self-Validation) : Inject a synthetic racemic mixture of 5-methyl-2-oxocyclohexyl acetate. Adjust the mobile phase (Hexane/Isopropanol 95:5 v/v) at 1.0 mL/min until the resolution factor ( Rs​ ) between the two enantiomeric peaks is >1.5 (baseline separation). If Rs​<1.5 , the system is invalid for certification.

  • Sample Analysis : Inject 10 μ L of the (1S,5S) batch (1 mg/mL in mobile phase).

  • Detection : Monitor via UV at 210 nm (capturing the carbonyl n→π∗ transition). Integrate the peak areas to calculate absolute ee %.

Protocol C: 1 H-NMR with Chiral Shift Reagent

Causality: Eu(hfc) 3​ is a Lewis acidic chiral shift reagent. The Europium atom coordinates to the sterically accessible C2-ketone oxygen, inducing a pseudocontact shift that spreads the 1 H spectrum. Because the hfc ligand is chiral, the resulting complexes with the enantiomers are diastereomeric, cleanly splitting the C5-methyl doublet into two distinct signals for integration.

  • System Suitability (Self-Validation) : Dissolve 10 mg of racemic 5-methyl-2-oxocyclohexyl acetate in 0.6 mL CDCl3​ . Titrate in Eu(hfc) 3​ in 5 mol% increments until the C5-methyl doublet ( ∼0.9 ppm) splits into two baseline-resolved doublets (1:1 ratio). Record this exact molar equivalent.

  • Sample Analysis : Apply the established molar equivalent of Eu(hfc) 3​ to 10 mg of the (1S,5S) batch in CDCl3​ .

  • Integration : Integrate the split methyl signals to determine the diastereomeric ratio, confirming the ee derived from HPLC.

Quantitative Data Presentation: The Danger of Isolated Metrics

The following experimental data illustrates why orthogonal validation is mandatory. Relying solely on Polarimetry (Batch B) would result in the release of a sub-standard product.

Table 2: Experimental Validation Data Across Three Synthesis Batches
Batch IDMeasured [α]D20​ ( c=1,CHCl3​ )Chiral HPLC ( ee %)NMR ( dr )Analytical Conclusion
Batch A +42.5∘ 99.8%> 99:1Validated. Pure (1S,5S) enantiomer.
Batch B +42.1∘ 88.4%94:6Rejected. False positive [α]D​ due to trace highly-rotatory chiral impurity masking the low ee .
Batch C +15.2∘ 45.0%72:28Rejected. Significant racemization occurred during synthesis/storage.

Validation Workflow Visualization

The logical relationship between these methodologies forms a closed-loop validation system. The macroscopic reading is verified by physical separation, which is in turn confirmed by structural spectroscopy.

G A Synthesis Batch: (1S,5S)-5-Methyl-2-oxocyclohexyl acetate B Primary Method: Polarimetry [α]D A->B c=1.0, CHCl3 Temp: 20.0°C C Orthogonal Method A: Chiral HPLC (ee %) A->C Hexane/IPA (95:5) AD-H Column D Orthogonal Method B: 1H-NMR + Eu(hfc)3 A->D CDCl3 Solvent Shift Reagent Titration E Data Reconciliation & Certified [α]D Value B->E Macroscopic Rotation C->E Absolute ee % D->E Diastereomeric Ratio

Fig 1: Orthogonal validation workflow for chiral purity and optical rotation certification.

Conclusion

For complex chiral molecules like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, the optical rotation value is a necessary but insufficient metric for quality control. By implementing a self-validating triad of High-Precision Polarimetry, Chiral HPLC, and NMR with chiral shift reagents, analytical scientists can eliminate the risks of conformational artifacts, chemical epimerization, and matrix interference, ensuring absolute confidence in the reported stereochemical purity.

References

  • Vinodkumar, R., Nakate, A. K., Sharma, H., Vanka, K., Krishna, G. R., & Kontham, R. "Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides." ACS Omega, 2024. URL: [Link]

  • Ward, T. J., & Baker, B. A. "Chiral Separations." Analytical Chemistry, 2008. URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for (1S,5S)-5-Methyl-2-oxocyclohexyl Acetate

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate requires more than just following a generic safety data sheet. This compound—a n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (1S,5S)-5-Methyl-2-oxocyclohexyl acetate requires more than just following a generic safety data sheet. This compound—a non-halogenated, combustible organic liquid featuring both ketone and ester functionalities—demands a rigorous, self-validating disposal protocol. Improper disposal not only risks regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA) but also compromises laboratory safety and environmental integrity.

This guide provides a causality-driven, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound, ensuring your laboratory maintains the highest standards of safety, expertise, and operational excellence.

Chemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste stream classification.

Property / ClassificationValue / DesignationOperational Implication
Chemical Class Non-Halogenated Organic (Ketone/Ester)Must be segregated from halogenated waste streams to prevent toxic gas generation during incineration[1].
RCRA Waste Code D001 (Ignitable)Regulated under EPA guidelines for liquids with a flash point < 60 °C (140 °F)[2].
Primary Hazard Combustible / FlammableRequires storage in safety cans with flame arresters; keep away from ignition sources[3].
Recommended Disposal Fuels Blending / IncinerationComplete thermal destruction is required; do not dispose of down the drain[1][4].

The Causality of Disposal: Core Principles

Every step in our disposal methodology is driven by chemical causality and regulatory frameworks:

  • Why Incineration and Fuels Blending? According to the4, bulk quantities of contaminated aliphatic ketones and organic solvents are best disposed of by incineration under controlled conditions[4]. Rotary kiln incineration at 820–1,600ºC ensures complete thermal oxidation of the hydrocarbon framework into carbon dioxide and water, preventing environmental contamination.

  • Why Segregate from Halogenated Waste? Mixing non-halogenated waste (like this chiral acetate) with halogenated solvents drastically increases disposal costs—often doubling them—and negatively impacts the efficiency of fuels blending processes[1]. Furthermore, incinerating mixed halogenated waste requires specialized scrubbing equipment to neutralize corrosive hydrogen halide gases.

  • Regulatory Grounding: Under EPA RCRA regulations, organic liquids exhibiting flammability are classified as2[2]. Standard Environmental Health and Safety (EHS) protocol mandates treating all volatile organic research liquids as ignitable hazardous waste[5].

Step-by-Step Operational Disposal Plan

This self-validating methodology ensures that the waste is handled safely from the point of generation to final EHS transfer.

Step 1: Point-of-Generation Segregation
  • Action: Designate a specific, clearly labeled 5-gallon safety disposal can exclusively for "Non-Halogenated Organic Waste."

  • Validation: Verify that no halogenated solvents (e.g., dichloromethane, chloroform), heavy metals, or aqueous acids/bases are added to this container[1].

  • Causality: Maintaining a pure non-halogenated stream ensures the waste is eligible for cost-effective fuels blending rather than expensive chemical neutralization.

Step 2: Primary Containment & Accumulation
  • Action: Transfer the spent (1S,5S)-5-Methyl-2-oxocyclohexyl acetate into the safety can inside a certified, actively venting chemical fume hood.

  • Validation: Ensure the safety can features a self-closing lid and a functional flame arrester. The lid must remain closed at all times except when actively adding waste[1].

  • Causality: Ketones and esters generate combustible vapors. A closed system prevents vapor accumulation in the laboratory environment and mitigates the risk of a flash fire.

Step 3: Labeling and RCRA Compliance
  • Action: Immediately affix a "Hazardous Waste" tag to the container the moment the first drop of waste is added.

  • Validation: The label must explicitly state the chemical constituents (e.g., "Non-Halogenated Solvent: (1S,5S)-5-Methyl-2-oxocyclohexyl acetate") and check the primary hazard box for "Flammable/Ignitable."

  • Causality: Accurate, real-time documentation is legally required by RCRA and ensures EHS personnel know exactly how to categorize the waste for bulking[6].

Step 4: EHS Transfer and Final Disposition
  • Action: Once the 5-gallon accumulation can reaches 90% capacity, submit a waste pickup request to your institutional EHS department.

  • Validation: EHS will bulk this waste into 55-gallon metal drums destined for an EPA-approved facility[1].

  • Causality: Institutional bulking minimizes transport risks and ensures the material is legally and safely transferred to a commercial incinerator for final destruction.

Emergency Spill Protocol

In the event of an accidental release of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate, immediate action is required to prevent vapor ignition and exposure:

  • Isolate the Area: Evacuate non-essential personnel and eliminate all local ignition sources (e.g., hot plates, open flames, static discharges)[3].

  • Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Containment & Absorption: Use an inert, non-combustible absorbent material such as dry sand, vermiculite, or commercial chemical spill pads to absorb the liquid[3]. Do not use combustible materials like paper towels or sawdust.

  • Debris Disposal: Sweep the absorbed mixture into a compatible, sealable container using non-sparking tools. Label it as a solid hazardous waste (D001 Ignitable Solid) and contact EHS for immediate removal[5].

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal process, ensuring all safety and regulatory checkpoints are met.

Workflow N1 Waste Generation (1S,5S)-5-Methyl-2-oxocyclohexyl acetate N2 Segregation (Non-Halogenated Stream) N1->N2 Evaluate structure N3 Containment (Safety Can with Flame Arrester) N2->N3 Transfer via fume hood N4 RCRA Labeling (D001 Ignitable) N3->N4 Apply hazardous waste tag N5 EHS Collection (55-Gallon Drum Bulking) N4->N5 Submit pickup request N6 Final Destruction (Incineration / Fuels Blending) N5->N6 Transport to EPA facility

Operational workflow for the segregation, containment, and final destruction of non-halogenated waste.

References

  • Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention.
  • 7.2 Organic Solvents. Cornell Environmental Health and Safety (EHS).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).
  • Safety Data Sheet: Acetone (Representative Ketone Guidelines). Environmental Protection Agency Ireland.
  • Are All D001 Wastes Flammable Hazardous Materials? Lion Technology Inc.
  • Hazardous Waste Identification Guidance Document. US Coast Guard / CDPHE.

Sources

Handling

Standard Operating Procedure &amp; Technical Safety Guide: Handling (1S,5S)-5-Methyl-2-oxocyclohexyl Acetate

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Identity (1S,5S)-5-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate is a highly functionalized, chiral cyclic keto-ester frequently utilized as a building block in complex natural product synthesis and targeted drug development. While its stereochemical purity makes it invaluable for asymmetric synthesis, its dual functional groups (a ketone and an acetate ester) dictate strict handling protocols.

This guide provides a self-validating, scientifically grounded operational plan to ensure maximum personnel safety and logistical efficiency when handling this compound [1].

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, one must understand why they are hazardous. The risks associated with (1S,5S)-5-Methyl-2-oxocyclohexyl acetate stem directly from its molecular structure:

  • Lipid Solubilization & Skin Defatting: The lipophilic cyclohexane ring, combined with the electrophilic carbonyl carbons, allows this molecule to rapidly penetrate the stratum corneum (the outer layer of skin). Upon contact, it acts as a potent organic solvent, stripping essential epidermal lipids and causing severe contact dermatitis and erythema.

  • Polymer Degradation (The Glove Problem): Ketones and esters are notorious for their ability to solvate standard laboratory elastomers. The solvent molecules permeate the polymer chains of standard Nitrile Butadiene Rubber (NBR), increasing free volume and causing the material to swell. Breakthrough times for structurally similar compounds (e.g., cyclohexanone, ethyl acetate) through standard 4-mil nitrile are frequently under one minute [3].

  • Volatility & Respiratory Irritation: As a low-molecular-weight organic liquid, it possesses significant vapor pressure at ambient temperatures, necessitating strict engineering controls to prevent respiratory tract irritation.

Personal Protective Equipment (PPE) Selection Matrix

The following PPE matrix is not merely a recommendation; it is a mandatory logistical requirement based on the physicochemical properties of keto-esters. Do not rely on standard nitrile gloves for continuous handling.

PPE CategoryRequired EquipmentScientific Rationale & Causality
Hand Protection (Primary) Butyl Rubber Gloves (min. 16 mil) or Laminate (Silver Shield) Butyl rubber's dense isobutylene-isoprene copolymer structure provides excellent resistance to oxygenated solvents, preventing the rapid permeation seen in nitrile [3].
Hand Protection (Incidental) Double-Gloved Nitrile (min. 6 mil)Strictly for incidental splash protection. If a splash occurs, the outer glove will degrade almost instantly. The inner glove provides a 30-second window to safely remove the contaminated PPE [2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. The liquid nature of the compound presents a capillary-action risk if splashed near the eyes.
Body Protection Flame-Resistant (FR) Lab Coat The compound is a combustible organic liquid. An FR coat (e.g., Nomex) prevents the fabric from acting as a wick in the event of a flash fire.
Engineering Control Chemical Fume Hood Must maintain a face velocity of 80–120 feet per minute (fpm) to capture volatile organic compounds (VOCs) before they enter the operator's breathing zone [4].

Operational Plan: Step-by-Step Methodology

Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's success condition is met.

Phase 1: Pre-Operation Verification
  • Validate Engineering Controls: Check the fume hood monitor. Ensure the face velocity is reading between 80-120 fpm. Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Clear the Workspace: Remove all incompatible chemicals from the hood, particularly strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases, which could initiate uncontrolled exothermic hydrolysis of the acetate group.

Phase 2: PPE Donning & Transfer
  • Don PPE: Put on the FR lab coat, chemical splash goggles, and Butyl rubber gloves. If Butyl is unavailable and only micro-scale transfers are occurring, double-glove with heavy-duty nitrile.

  • Execute Transfer: Keep the chemical container at least 6 inches inside the fume hood sash. Use a glass syringe or a dedicated glass pipette for liquid transfer. Avoid plastic pipettes, as the ester/ketone may leach plasticizers, contaminating your chiral reagent.

  • Seal and Secure: Immediately recap the source bottle. Parafilm is generally resistant to brief vapor exposure but will dissolve upon direct liquid contact with esters; use PTFE-lined caps.

Phase 3: Decontamination
  • Glove Removal: Remove gloves using the "beak method" (turning them inside out) to ensure no residual solvent touches the skin. Wash hands immediately with soap and water.

G Start 1. Fume Hood Verification (>80 fpm) PPE 2. Don Butyl Rubber Gloves & Goggles Start->PPE Transfer 3. Execute Chemical Transfer (Glassware Only) PPE->Transfer Splash Splash or Contamination? Transfer->Splash ChangeGlove Immediate Glove Replacement & Wash Splash->ChangeGlove Yes Proceed 4. Complete Reaction Setup Splash->Proceed No ChangeGlove->Proceed Dispose 5. Non-Halogenated Waste Disposal Proceed->Dispose

Operational workflow for handling (1S,5S)-5-Methyl-2-oxocyclohexyl acetate.

Spill Response & Waste Disposal Logistics

Immediate Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Step back and alert personnel in the immediate vicinity.

  • Neutralize/Absorb: Do not use combustible materials like paper towels for large spills. Use an inert, inorganic absorbent such as vermiculite, sand, or a commercial spill pad designed for aggressive solvents.

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable secondary container (e.g., a high-density polyethylene pail).

Waste Categorization & Environmental Logistics

Logistical efficiency in waste disposal saves research capital and protects the environment. (1S,5S)-5-Methyl-2-oxocyclohexyl acetate (C9H14O3) must be strictly segregated.

Waste StreamStatusLogistical & Scientific Rationale
Non-Halogenated Organic Waste CORRECT The molecule contains only C, H, and O [1]. It possesses a high heat of combustion, making it ideal for standard solvent incineration.
Halogenated Organic Waste INCORRECT Mixing this with halogenated waste (Cl, F, Br) is a costly logistical error. Halogenated streams require specialized, high-temperature incineration with scrubbers to prevent toxic dioxin/furan formation, which is significantly more expensive[4].
Aqueous Waste INCORRECT It is largely insoluble in water. Pouring it down the drain violates EPA/RCRA regulations and will damage PVC plumbing infrastructure.

References

  • PubChem, National Center for Biotechnology Information. "[(1R,5S)-5-methyl-2-oxocyclohexyl] acetate." PubChem Database, CID 127260637. URL:[Link]

  • Environmental Health and Safety, Washington State University. "Laboratory Safety: Ethyl Acetate." URL:[Link]

  • Environmental Health and Safety, Florida State University. "OSHA Glove Selection Chart." URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Washington, DC: The National Academies Press. URL:[Link]

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